![molecular formula C15H9BrCl2O B3131773 (2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 358656-04-9](/img/structure/B3131773.png)
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, also known as E-3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, is a synthetic organic compound with the molecular formula C15H8BrCl2O. It is a yellow crystalline powder with a melting point of 178-180°C. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Molecular Structure and Crystallography
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one and its derivatives have been extensively studied for their molecular structures and crystallography. For instance, Butcher et al. (2007) investigated the crystal structure of a similar compound, highlighting the specific angles between the mean planes of the dichlorophenyl and bromophenyl groups and the packing of molecules in a chain-like fashion (Butcher et al., 2007). Salian et al. (2018) synthesized chalcone derivatives using base-catalyzed Claisen-Schmidt condensation, which were then characterized by crystal structures and Hirshfeld surface studies to understand intermolecular interactions (Salian et al., 2018).
Optical and Electronic Properties
Research has also focused on the optical and electronic properties of these compounds. For example, Shkir et al. (2019) explored the optoelectronic and charge transport properties of chalcone derivatives, finding significant intra- and inter-molecular charge transport, which suggests potential applications in semiconductor devices due to their nonlinear optical (NLO) properties (Shkir et al., 2019).
Antimicrobial Activity
A study by Limban et al. (2011) on new thiourea derivatives, related by structural similarity to (2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, demonstrated potential antibacterial and antibiofilm properties. The presence of halogen atoms was correlated with significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-12-3-1-2-11(8-12)15(19)7-5-10-4-6-13(17)9-14(10)18/h1-9H/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYQRTIGICDQPT-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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